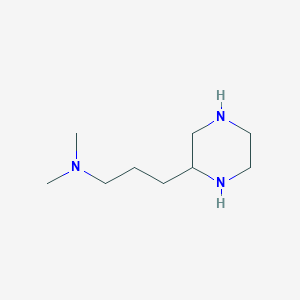

N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine

Description

Properties

CAS No. |

90795-54-3 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N,N-dimethyl-3-piperazin-2-ylpropan-1-amine |

InChI |

InChI=1S/C9H21N3/c1-12(2)7-3-4-9-8-10-5-6-11-9/h9-11H,3-8H2,1-2H3 |

InChI Key |

UAMNXJCBADMAPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves nucleophilic substitution reactions where piperazine derivatives react with N,N-dimethyl-3-chloropropan-1-amine or related alkylating agents in the presence of a base.

- Typical Reaction: Piperazine (or substituted piperazine) is reacted with N,N-dimethyl-3-chloropropan-1-amine.

- Base Used: Potassium carbonate or cesium carbonate to neutralize the generated hydrochloric acid and promote nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

- Temperature: Room temperature to moderately elevated temperatures (35–110 °C).

- Reaction Time: Several hours to overnight (12–24 h).

- Purification: Liquid-liquid extraction followed by column chromatography (e.g., gradient elution with ethyl acetate/hexane).

This method yields the desired tertiary amine with moderate to good yields, though optimization is often necessary to improve efficiency and purity.

Industrial Scale Synthesis

On an industrial scale, the synthesis follows the same fundamental nucleophilic substitution but with optimized parameters:

- Catalyst: Copper-catalyzed cross-coupling has been reported to enhance yields.

- Catalyst Loading: Approximately 5 mol% CuBr.

- Temperature Control: Precise control between 35 °C and 100 °C to balance reaction rate and minimize by-products.

- Stoichiometry: Adjusted ratios of amines and alkyl halides to maximize conversion.

- Yield: Industrial protocols report yields ranging from 70% to over 80% after purification.

The industrial process emphasizes scalability, cost-effectiveness, and environmental considerations such as solvent recycling.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Piperazine + N,N-dimethyl-3-chloropropan-1-amine | Purity critical for product quality |

| Base | Potassium carbonate / Cesium carbonate | Neutralizes HCl, promotes nucleophilicity |

| Solvent | Dimethyl sulfoxide, Acetone | Polar aprotic solvents preferred |

| Temperature | 35–110 °C | Higher temperatures increase rate but risk side reactions |

| Reaction Time | 12–24 hours | Longer times improve conversion |

| Catalyst | CuBr (5 mol%) in some protocols | Enhances coupling efficiency |

| Purification | Liquid-liquid extraction + Column chromatography | Essential for removing unreacted materials and side products |

| Yield | 17.9% to 82% (varies by method) | Optimization needed for higher yields |

Reaction Mechanism Insights

The key step in the preparation is a nucleophilic substitution (likely SN2) where the nucleophilic nitrogen atom on the piperazine attacks the electrophilic carbon bearing the chloride in N,N-dimethyl-3-chloropropan-1-amine. The base scavenges the released HCl, driving the reaction forward.

In copper-catalyzed variants, the catalyst facilitates the formation of a reactive intermediate, improving the coupling efficiency between the amine and alkyl halide.

Characterization of the Synthesized Compound

Post-synthesis, the identity and purity of this compound are confirmed by multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Methyl groups on the dimethylamine moiety resonate at δ 2.2–2.5 ppm.

- ^13C NMR: Carbon environments confirm the propyl chain and piperazine ring carbons.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak corresponding to molecular weight 171.28 g/mol.

- Infrared (IR) Spectroscopy:

- NH stretches observed near 3298 cm^-1.

- X-ray Crystallography (where applicable):

Research Findings and Applications Related to Preparation

Synthetic Variations in Research

Research articles report variations in the preparation by substituting different piperazine derivatives or modifying alkylating agents to tune biological activity or physical properties. For example:

Optimization Strategies

- Design of Experiments (DoE) approaches have been applied to optimize reaction parameters such as temperature, reagent ratios, and catalyst loading.

- Purification strategies including preparative thin-layer chromatography (TLC) and gradient column chromatography improve product purity and yield.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperazine + N,N-dimethyl-3-chloropropan-1-amine | K2CO3 base, DMSO, 35–110 °C, 12–24 h | 17.9–82 | Requires purification; moderate yield |

| Copper-Catalyzed Coupling | Piperazine + alkyl halide, CuBr catalyst | Cs2CO3 base, DMSO, 35–100 °C, 24 h | ~80 | Improved yield and selectivity |

| Heating with Piperazine Derivatives | Piperazine derivatives + N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine | 100–110 °C, 16–24 h | 79–89 | Used for analog synthesis |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetone, ethanol, water.

Major Products:

Oxidation Products: Corresponding N-oxides or hydroxylated derivatives.

Reduction Products: Reduced amines or alcohols.

Substitution Products: Substituted amines or amides.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antidepressants and antipsychotic agents.

Industry:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. In the context of gene delivery, the compound forms complexes with nucleic acids, facilitating their transport across cell membranes. This process involves the disruption of the cell membrane, leading to the release of the genetic material into the cytoplasm .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenothiazine Derivatives

- Promazine (N,N-Dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine): Structure: A phenothiazine ring replaces the piperazine moiety. Activity: First-generation antipsychotic acting via dopamine D2 receptor antagonism.

- Triflupromazine Hydrochloride (N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine): Modification: Incorporates a trifluoromethyl group at the phenothiazine C2 position. Activity: Enhanced lipid solubility and CNS penetration compared to promazine, used in schizophrenia and agitation .

Arylpiperazine Derivatives

- Compound 7 (N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine): Structure: Features a 2-methoxyphenyl-substituted piperazine and a tricyclic adamantane-like group.

- OX03771 [(E)-N,N-Dimethyl-3-(4-styrylphenoxy)propan-1-amine]: Structure: Styrylphenoxy group instead of piperazine. Activity: Potent squalene synthase inhibitor (EC₅₀ = 539 ± 629 nM) with cholesterol-lowering effects. Cooperates with statins to upregulate LDL receptor expression .

Alkylamine Antihistamines

- Chlorpheniramine Maleate (3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine): Structure: Pyridine and chlorophenyl substituents on the central carbon. Activity: H1 receptor antagonist for allergy relief. The dimethylamino group is critical for receptor binding .

- Brompheniramine Maleate :

Lipid Nanoparticle Components

- CLinDMA (2-{4-[(3β)-Cholest-5-en-3-yloxy]butoxy}-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propan-1-amine): Structure: Cholesterol-derived lipid with a dimethylaminopropyl linker. Application: Enhances siRNA delivery in lipid nanoparticles (LNPs). Triggers cytokine production due to lipid component interactions .

Structure-Activity Relationship (SAR) Insights

- Dimethylamino Group: Essential for receptor binding in antihistamines (e.g., chlorpheniramine) and potency in squalene synthase inhibitors (e.g., OX03771) .

- Linker Flexibility :

- Aromatic/heterocyclic Substituents :

Comparative Data Table

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-3-(piperazin-2-yl)propan-1-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) is effective. Reaction parameters such as temperature (35–100°C), catalyst loading (e.g., CuBr at 5 mol%), and stoichiometry of amines (e.g., cyclopropanamine) significantly influence yield. Purification often employs liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., gradient elution with ethyl acetate/hexane). Low yields (e.g., 17.9% in one protocol) highlight the need for optimization via DoE (Design of Experiments) to balance time, temperature, and reagent ratios .

Q. How is the structural identity of this compound confirmed post-synthesis?

Answer: Multi-technique characterization is critical:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, methyl groups on the dimethylamine moiety resonate at δ 2.2–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 215) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 87.5° between aromatic rings in related structures) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH stretches at ~3298 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Answer: Discrepancies in receptor affinity (e.g., H1 antagonism vs. serotonin-norepinephrine reuptake inhibition) require:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-ketanserin for 5-HT) to quantify Ki values .

- Functional Assays : Measure cAMP inhibition (for GPCR activity) or neurotransmitter uptake in synaptosomes .

- Structural Modifications : Compare analogs (e.g., thiophene vs. pyridine substitutions) to isolate pharmacophore contributions .

Q. What methodological challenges arise in quantifying trace impurities in this compound formulations?

Answer: Key challenges include:

- Matrix Interference : Use forced degradation (ICH guidelines) to simulate impurities. For example, acidic/oxidative conditions generate degradants like N-oxide derivatives .

- Detection Limits : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid mobile phase for sub-ppm sensitivity .

- Method Validation : Verify linearity (R > 0.99), precision (%RSD < 2%), and recovery (98–102%) per USP standards .

Q. How can computational modeling guide the design of this compound analogs with enhanced dopamine D3 receptor selectivity?

Answer:

- Molecular Docking : Use Schrödinger Suite to map interactions with D3 receptor residues (e.g., Asp110 for salt bridges) .

- QSAR Analysis : Corrogate substituent effects (e.g., piperazine ring size) on binding affinity (pIC) .

- Free Energy Perturbation (FEP) : Predict ΔΔG for mutations (e.g., substituting thienyl with naphthyl groups) to prioritize synthesis .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.